- Process for preparing optically active secondary alcohols having nitrogenous or oxygenic functional groups, World Intellectual Property Organization, , ,

Cas no 96503-29-6 ((2S)-1,1-dimethoxypropan-2-ol)

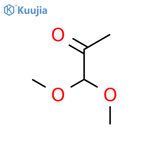

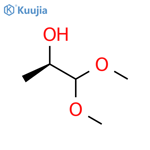

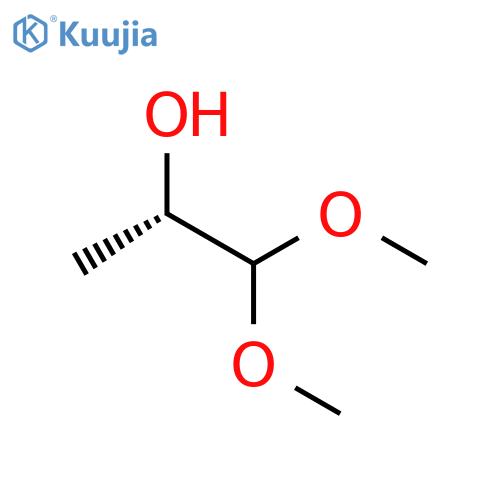

(2S)-1,1-dimethoxypropan-2-ol structure

Nome del prodotto:(2S)-1,1-dimethoxypropan-2-ol

Numero CAS:96503-29-6

MF:C5H12O3

MW:120.146982192993

MDL:MFCD07778452

CID:803467

PubChem ID:10975473

(2S)-1,1-dimethoxypropan-2-ol Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Propanol,1,1-dimethoxy-, (2S)-

- (S)-2-HYDROXY-PROPIONALDEHYDE DIMETHOXYACETAL

- (2S)-1,1-Dimethoxy-2-propanol (ACI)

- 2-Propanol, 1,1-dimethoxy-, (S)- (ZCI)

- (2S)-1,1-Dimethoxypropan-2-ol

- (S)-(-)-1,1-Dimethoxy-2-propanol

- (S)-Lactaldehyde dimethyl acetal

- SCHEMBL5698961

- (2S)-2-HYDROXYPROPIONALDEHYDE DIMETHYL ACETAL

- (S)-2-HYDROXY-PROPIONALDEHYDEDIMETHOXYACETAL

- EN300-89238

- F98096

- (s)-lactoaldehyde dimethyl acetal

- (2S)-1,1-Dimethoxy-2-propanol

- (S)-1,1-dimethoxypropan-2-ol

- (S)-1,1-Dimethoxy-2-propanol, >=99.0% (sum of enantiomers, GC)

- 96503-29-6

- DTXSID101308363

- 2-Propanol, 1,1-dimethoxy-, (2S)-

- (2S)-1,1-dimethoxypropan-2-ol

-

- MDL: MFCD07778452

- Inchi: 1S/C5H12O3/c1-4(6)5(7-2)8-3/h4-6H,1-3H3/t4-/m0/s1

- Chiave InChI: PRAYXKGWSGUXQK-BYPYZUCNSA-N

- Sorrisi: C(OC)(OC)[C@@H](O)C

Proprietà calcolate

- Massa esatta: 120.079

- Massa monoisotopica: 120.079

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 8

- Conta legami ruotabili: 3

- Complessità: 51.6

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 38.7A^2

- XLogP3: -0.2

Proprietà sperimentali

- Punto di infiammabilità: 50℃

- PSA: 38.69000

- LogP: -0.01390

(2S)-1,1-dimethoxypropan-2-ol Informazioni sulla sicurezza

- Numero di trasporto dei materiali pericolosi:UN 1993C 3 / PGIII

(2S)-1,1-dimethoxypropan-2-ol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-89238-1g |

(2S)-1,1-dimethoxypropan-2-ol |

96503-29-6 | 1g |

$0.0 | 2023-09-01 | ||

| eNovation Chemicals LLC | D767902-1g |

2-Propanol, 1,1-dimethoxy-, (2S)- |

96503-29-6 | 99.0% | 1g |

$115 | 2024-06-06 | |

| Enamine | EN300-89238-1.0g |

(2S)-1,1-dimethoxypropan-2-ol |

96503-29-6 | 1.0g |

$0.0 | 2023-02-11 | ||

| A2B Chem LLC | AI65297-100mg |

2-Propanol, 1,1-dimethoxy-, (2S)- |

96503-29-6 | 95% | 100mg |

$16.00 | 2024-05-20 | |

| A2B Chem LLC | AI65297-250mg |

2-Propanol, 1,1-dimethoxy-, (2S)- |

96503-29-6 | 95% | 250mg |

$24.00 | 2024-05-20 | |

| A2B Chem LLC | AI65297-1g |

2-Propanol, 1,1-dimethoxy-, (2S)- |

96503-29-6 | 95% | 1g |

$56.00 | 2024-05-20 | |

| A2B Chem LLC | AI65297-10g |

2-Propanol, 1,1-dimethoxy-, (2S)- |

96503-29-6 | 95% | 10g |

$278.00 | 2024-05-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH511-50g |

(2S)-1,1-dimethoxypropan-2-ol |

96503-29-6 | 95% | 50g |

¥6221.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH511-100mg |

(2S)-1,1-dimethoxypropan-2-ol |

96503-29-6 | 95% | 100mg |

¥108.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH511-250.0g |

(2S)-1,1-dimethoxypropan-2-ol |

96503-29-6 | 95% | 250.0g |

¥18533.0000 | 2024-08-02 |

(2S)-1,1-dimethoxypropan-2-ol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-14)-[1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylpheny… Solvents: Isopropanol

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Cinchonine , Engelhard 4759 Solvents: Acetic acid , Toluene ; 4 MPa, 293 K

Riferimento

- Heterogeneous Enantioselective Hydrogenation in a Continuous-flow Fixed-bed Reactor System: Hydrogenation of Activated Ketones and Their Binary Mixtures on Pt-Alumina-Cinchona Alkaloid Catalysts, Catalysis Letters, 2012, 142(7), 889-894

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Borate(1-), 1,5-cyclooctanediyl[5-deoxy-1,2-O-(1-methylethylidene)-α-D-xylofuran… Solvents: Tetrahydrofuran

Riferimento

- Asymmetric reduction of α-keto acetals with potassium 9-O-(1,2-isopropylidene-5-deoxy-D-xylofuranosyl)-9-boratabicyclo[3.3.1]nonane. Enantioselective synthesis of α-hydroxy acetals with high optical purities, Tetrahedron: Asymmetry, 1994, 5(7), 1147-50

Metodo di produzione 4

Condizioni di reazione

1.1 Catalysts: Alcohol dehydrogenase

Riferimento

- Bone as a solid support for the immobilization of enzymes, Biotechnology Letters, 1986, 8(9), 649-52

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Quinidine , Platinum Solvents: Acetic acid ; 60 min, 1 bar, 294 - 297 K

Riferimento

- Methylethers of cinchona alkaloids in Pt-catalyzed hydrogenation of methyl benzoylformate and pyruvaldehyde dimethyl acetal, Journal of Molecular Catalysis A: Chemical, 2008, 285(1-2), 84-91

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Catalytic enantioselective reactions. Part 16. Oxazaborolidine-catalyzed asymmetric borane reduction of α-keto acetals, Journal of the Chemical Society, 1999, (15), 2095-2100

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Quinine , Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 60 min, 1 bar, 294 - 297 K

Riferimento

- New Data of Nonlinear Phenomenon in the Heterogeneous Enantioselective Hydrogenation of Activated Ketones, Catalysis Letters, 2008, 124(1-2), 46-51

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Carbonyl reductase

Riferimento

- Synthetic applications of the carbonyl reductases isolated from Candida parapsilosis and Rhodococcus erythropolis, Tetrahedron: Asymmetry, 1993, 4(7), 1683-92

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Hydrogen , (9S)-9-Methoxycinchonan Catalysts: JM 94 Solvents: Acetic acid ; 60 bar, rt; 60 - 70 min, rt

Riferimento

- Process for the preparation of (S)-alcohols by enantioselective hydrogenation of prochiral ketones using platinum/alumina together with cinchonans or a cinchonan deaza analogs as chiral catalysts, European Patent Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: (T-4)-(N,N-Diethylbenzenamine)trihydroboron Solvents: Tetrahydrofuran

Riferimento

- Catalytic enantioselective reactions. Part 15. Oxazaborolidine-catalyzed asymmetric reduction of α-keto acetals with N,N-diethylaniline-borane (DEANB) complex, Bulletin of the Korean Chemical Society, 1999, 20(4), 397-399

Metodo di produzione 11

Condizioni di reazione

Riferimento

- New data to the origin of rate enhancement on the Pt-cinchona catalyzed enantioselective hydrogenation of activated ketones using continuous-flow fixed-bed reactor system, Journal of Catalysis, 2008, 260(2), 245-253

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Platinum , (8α,9R)-10,11-Dihydro-9-methoxycinchonan Solvents: Acetic acid

Riferimento

- Production of optically active α-hydroxy acetals, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Cinchonine , Platinum (alumina bound) Solvents: Toluene ; 2 bar, 20 °C

Riferimento

- Fundamental insights into the enantioselectivity of hydrogenations on cinchona-modified platinum and palladium, Journal of Catalysis, 2012, 289, 238-248

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Cinchonine , Platinum Solvents: Ethanol

Riferimento

- New synthesis of a useful C3 chiral building block by a heterogeneous method: enantioselective hydrogenation of pyruvaldehyde dimethyl acetal over cinchona modified Pt/Al2O3 catalysts, Chemical Communications (Cambridge), 1999, (17), 1725-1726

Metodo di produzione 15

Condizioni di reazione

1.1 Catalysts: Carbonyl reductase (NADPH)

Riferimento

- Combined chemoenzymic synthesis of 2-(O-6-deoxy-α-L-sorbofuranosyl)-D-glucose, Tetrahedron: Asymmetry, 1993, 4(6), 1173-82

(2S)-1,1-dimethoxypropan-2-ol Raw materials

(2S)-1,1-dimethoxypropan-2-ol Preparation Products

(2S)-1,1-dimethoxypropan-2-ol Letteratura correlata

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

96503-29-6 ((2S)-1,1-dimethoxypropan-2-ol) Prodotti correlati

- 42919-42-6(1,1-Dimethoxy-2-propanol)

- 2172490-08-1(3-amino(thiophen-3-yl)methylpentan-3-ol)

- 167834-28-8(ethyl 3-amino-3-(thiophen-3-yl)propanoate)

- 1263044-00-3(4-R-8-HYDRO-9-[BIS(TRIMETHYLSILOXY)METHYLSILYL]LIMONENE)

- 34669-51-7(Cyclopropanecarboxylic acid, 2,3-dimethyl-, (1|A,2|A,3|A)-)

- 2229496-38-0(3-amino-2-(2,6-difluoro-3-methylphenyl)propan-1-ol)

- 97749-60-5(1-(2,4-dimethyl-1H-imidazol-5-yl)ethan-1-ol)

- 2018738-71-9(3-(4-Acetamidophenyl)-2-fluoropropanoic acid)

- 2228391-75-9(2-(methylsulfanyl)phenylmethanesulfonyl fluoride)

- 2172164-40-6(2-amino-6-chlorobenzene-1-sulfonyl fluoride)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:96503-29-6)(2S)-1,1-dimethoxypropan-2-ol

Purezza:99%/99%/99%/99%/99%

Quantità:10.0g/25.0g/50.0g/100.0g/250.0g

Prezzo ($):223.0/447.0/715.0/1161.0/2323.0